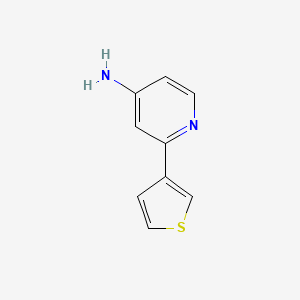

2-(噻吩-3-基)吡啶-4-胺

描述

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative can then react with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative . This compound can be used as a key intermediate for the synthesis of other targets .Molecular Structure Analysis

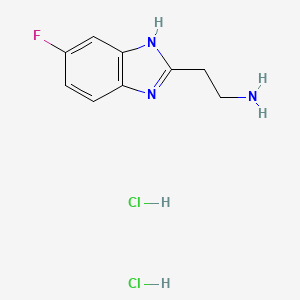

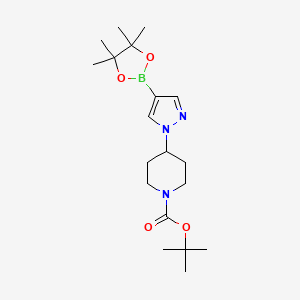

The molecular structure of “2-(Thiophen-3-yl)pyridin-4-amine” is represented by the linear formula C9H8N2S . The InChI code for this compound is 1S/C9H8N2S/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H, (H2,10,11) .Chemical Reactions Analysis

The chemical reactions involving “2-(Thiophen-3-yl)pyridin-4-amine” and similar compounds often involve cyclization processes . For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis

“2-(Thiophen-3-yl)pyridin-4-amine” is a solid at room temperature . It has a molecular weight of 176.24 . The compound should be stored in a dark place, under an inert atmosphere .科学研究应用

Synthesis of Anti-inflammatory and Antioxidant Derivatives

“2-(Thiophen-3-yl)pyridin-4-amine” serves as a precursor in the synthesis of various heterocyclic compounds that exhibit significant anti-inflammatory and antioxidant activities. The compound can be transformed into pyrimidine-2-thiol, pyrazole, and pyran derivatives, which have been shown to possess potent anti-inflammatory properties both in vitro and in vivo, as well as promising antioxidant capabilities against free radicals .

Dye-Sensitized Solar Cells (DSSCs)

In the field of renewable energy, particularly in the development of dye-sensitized solar cells, “2-(Thiophen-3-yl)pyridin-4-amine” derivatives act as donor groups. These derivatives, when used as part of donor-π-acceptor dyes, contribute to the enhancement of photovoltaic performance due to their favorable electronic properties, such as lower energy gaps and higher light harvesting efficiency .

Antitumor Activity

The compound’s derivatives have been explored for their potential antitumor effects. By inducing morphological and nuclear changes in tumor cells, these derivatives demonstrate a promising avenue for the development of new chemotherapeutic agents .

Anti-fibrosis Activity

“2-(Thiophen-3-yl)pyridin-4-amine” has been utilized in the synthesis of compounds that show better anti-fibrosis activity than some existing drugs. This application is particularly relevant in the treatment of fibrotic diseases, where the compound’s derivatives can inhibit the proliferation of fibrotic cells .

Chemotherapeutic Dietary Compounds

The thiophene moiety present in “2-(Thiophen-3-yl)pyridin-4-amine” is found in a large number of bioactive molecules with diverse biological activities. It has been identified as a target in the daily diet for its favorable chemotherapeutic properties, including anti-proliferative activity .

Development of Antimicrobial Agents

Derivatives of “2-(Thiophen-3-yl)pyridin-4-amine” are being studied for their antimicrobial properties. The compound’s structure allows for the synthesis of molecules that can potentially serve as effective agents against various microbial infections .

安全和危害

The safety information for “2-(Thiophen-3-yl)pyridin-4-amine” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

未来方向

The future directions for “2-(Thiophen-3-yl)pyridin-4-amine” and similar compounds could involve further exploration of their biological activities. For example, some compounds have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Further studies could focus on developing these compounds as novel anti-fibrotic drugs .

属性

IUPAC Name |

2-thiophen-3-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-1-3-11-9(5-8)7-2-4-12-6-7/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOCPZFEVHWVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-3-yl)pyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440124.png)

![5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1440127.png)

![(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1440128.png)